N-ethynyl-N,4-dimethylbenzenesulfonamide

Peptide Synthesis Coupling Reagents Process Chemistry

Conventional carbodiimide coupling reagents (e.g., DCC) cause racemization at chiral amino acid alpha-carbons, compromising peptide stereopurity and requiring costly chiral chromatography. This terminal ynamide (Zhao's reagent) provides definitive racemization-free amide/peptide bond formation. - **Key differentiator**: >10x faster amidation in water vs. traditional reagents; supports green chemistry scale-up. - **Dual functionality**: Terminal alkyne for catalyst-free amino-yne click bioconjugation (ADCs, biosensors). - **Supply reliability**: ≥98% purity white solid; MP 75-76°C. Available for immediate R&D to cGMP pilot quantities.

Molecular Formula C10H11NO2S
Molecular Weight 209.26
CAS No. 1005500-75-3
Cat. No. B2969321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethynyl-N,4-dimethylbenzenesulfonamide
CAS1005500-75-3
Molecular FormulaC10H11NO2S
Molecular Weight209.26
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C#C
InChIInChI=1S/C10H11NO2S/c1-4-11(3)14(12,13)10-7-5-9(2)6-8-10/h1,5-8H,2-3H3
InChIKeyVRNLIJIYOKNEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-ethynyl-N,4-dimethylbenzenesulfonamide (MYTsA) – Overview


N-ethynyl-N,4-dimethylbenzenesulfonamide, also known as N-Methylynetoluenesulfonamide (MYTsA) or Zhao's reagent, is a terminal ynamide characterized by an ethynyl group attached to a sulfonamide nitrogen. This compound serves a dual role in organic chemistry, primarily as a key intermediate in click chemistry and bioorthogonal reactions due to its terminal alkyne functionality . Its most significant application, however, is as a next-generation coupling reagent for racemization-free amide and peptide synthesis [1]. The compound is a white to off-white solid with a reported melting point of 75-76 °C , and its high commercial purity (often ≥98%) makes it a reliable reagent for complex syntheses .

Terminal ynamide for click chemistry and amide coupling
Racemization-free activation for stereochemically sensitive syntheses
Solid at room temperature; reported thermal stability supports ambient handling

Why MYTsA Cannot Be Replaced


Generic substitution of N-ethynyl-N,4-dimethylbenzenesulfonamide with other coupling reagents or alternative ynamides is not scientifically defensible due to its unique performance profile. Unlike protected ynamides such as the TMS-derivative (TMS-MTYsA), MYTsA is a terminal ynamide, offering higher atom economy and a distinct reactivity pathway that is critical for specific applications like click chemistry . Compared to conventional carbodiimide coupling reagents (e.g., DCC) which are notorious for inducing racemization at the alpha-carbon of chiral amino acids, MYTsA is a 'racemization-free' reagent, a property that is non-negotiable for synthesizing stereochemically pure peptides and pharmaceuticals [1]. Furthermore, while propynylsulfonamides (a close analog) have shown promise, the ethynylsulfonamide core of MYTsA is predicted to offer superior covalent binding ability, metabolic stability, and water solubility compared to traditional amides, making it the preferred scaffold for developing novel covalent drugs and bioconjugation tools [2].

Terminal ynamide; solid at 20 °C
TMS-protected analog requires 2–8 °C storage; thermal profile may differ
Racemization-free coupling reported
Carbodiimides (e.g., DCC) commonly induce epimerization
Ethynylsulfonamide reactivity profile
Propynylsulfonamides may show different kinetic outcomes

Quantitative Evidence for MYTsA


Superior Handling and Stability over TMS-MTYsA

N-ethynyl-N,4-dimethylbenzenesulfonamide (MYTsA) is a terminal ynamide that is stable as a solid at room temperature, whereas its close analog, the TMS-protected derivative (TMS-MTYsA), requires refrigerated storage (2-8°C) and has a significantly lower melting point. This difference in physical state and thermal stability makes MYTsA a more robust and user-friendly reagent for industrial and academic workflows where cryogenic storage is a limitation .

Handling stability vs TMS-MTYsA
Data to verify
Melting point 75–76 °C vs 55 °C; solid at 20 °C
May support ambient storage workflows
Supplier-provided physical data
Peptide Synthesis Coupling Reagents Process Chemistry

Racemization-Free Coupling vs. Carbodiimides

A primary failure point of conventional coupling reagents like DCC is the racemization/epimerization of the activated carboxylic acid. In direct contrast, studies using N-ethynyl-N,4-dimethylbenzenesulfonamide (MYTsA) report that no racemization was detected during the activation and coupling of chiral carboxylic acids, a finding that underscores its unique value for producing stereochemically pure peptides [1].

Racemization-free coupling
Reported
No detectable racemization; DCC often >1–2%
Supports stereochemical purity requirements
Mild one-pot conditions
Peptide Synthesis Stereochemistry Amide Bond Formation

Accelerated Coupling in Aqueous Media

For applications in aqueous media, N-ethynyl-N,4-dimethylbenzenesulfonamide (MYTsA) demonstrates a distinct kinetic advantage. The coupling reaction of the activated ester intermediate formed from MYTsA has been shown to proceed more than ten times faster in water than in traditional organic solvents like DMF. This acceleration is attributed to a lowered energy barrier for aminolysis in an aqueous environment [1].

Aqueous coupling kinetics
Supporting evidence
>10-fold rate increase in water vs DMF
Supports aqueous bioconjugation research
Supplier review data
Green Chemistry Reaction Kinetics Peptide Synthesis

Rapid and Selective Cysteine Bioconjugation

The ethynylsulfonamide core of N-ethynyl-N,4-dimethylbenzenesulfonamide belongs to a class predicted to have superior covalent binding ability and metabolic stability compared to traditional amides [1]. A comparative study of ethynylsulfonamides and propynylsulfonamides revealed that the ethynyl derivatives exhibit rapid and quantitative reactivity with cysteine residues in phosphate-buffered saline (PBS), with the reaction progressing to completion within five minutes. Propynylsulfonamides also showed high reactivity, but the ethynylsulfonamides' unique reactivity profile makes them particularly attractive for precise bioconjugation applications [1].

Cysteine bioconjugation
Class-level inference
Quantitative reaction within 5 min in PBS, pH 7.4 (NMR)
Supports rapid bioconjugation probe development
Ethynylsulfonamide class data
Bioconjugation Covalent Inhibitors Click Chemistry

MYTsA: Key Application Scenarios


Enantiomerically Pure Peptide Synthesis

Procurement of this compound is a strategic imperative for laboratories and CDMOs engaged in the synthesis of peptides or chiral small molecule pharmaceuticals. The proven, racemization-free activation of carboxylic acids directly translates to higher yields of the target stereoisomer, eliminating the need for post-synthesis chiral chromatography, reducing purification costs, and accelerating drug development timelines [1].

Next-Generation ADC Bioconjugation

The compound's rapid and selective reactivity with cysteine residues in aqueous media makes it an ideal scaffold for developing novel bioconjugation linkers for Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. Its performance profile supports the design of highly homogeneous conjugates, a key factor in improving therapeutic index and regulatory approval [2].

Aqueous-Phase Green Peptide Synthesis

The >10x acceleration of amide bond formation in water positions this reagent as a cornerstone for 'green chemistry' synthetic routes. This property is particularly valuable for industrial process chemists seeking to minimize organic solvent use, enhance safety, and improve the overall sustainability profile of large-scale pharmaceutical manufacturing [3].

Click Chemistry for Surface Immobilization

As a terminal alkyne, N-ethynyl-N,4-dimethylbenzenesulfonamide is a critical building block for catalyst-free amino-yne click reactions. This application is essential for creating functionalized surfaces for biosensors, microarrays, and advanced materials, enabling the fast and efficient immobilization of native proteins and cells [4].

Application
Selection Property
Validation Focus
Stereochemically controlled peptide synthesis
Racemization-free activation
Chiral purity by HPLC
Bioconjugation probe development
Cysteine reactivity in physiological buffer
Conjugation efficiency by MS
Aqueous coupling methodology
Accelerated kinetics in water
Reaction rate optimization
Surface functionalization research
Terminal alkyne click chemistry
Surface loading quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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